

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-1-hexanol

Cat. No.: B078353

[Get Quote](#)

This technical guide provides a comprehensive overview of **3,3-Dimethyl-1-hexanol**, a valuable chemical compound for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, and outlines a general experimental workflow for its synthesis and purification.

Nomenclature and Identification

The unequivocally recognized IUPAC name for this compound is 3,3-dimethylhexan-1-ol.[1][2] It is registered under the CAS Number 10524-70-6.[2] This primary alcohol is characterized by a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

A variety of synonyms are used to refer to **3,3-Dimethyl-1-hexanol** in literature and chemical databases. These include:

- 1-Hexanol, 3,3-dimethyl-[1]
- **3,3-DIMETHYL-1-HEXANOL**[1]
- 3,3-dimethylhexan-1-ol[1]

Physicochemical Properties

A summary of the key quantitative data for **3,3-Dimethyl-1-hexanol** is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C8H18O	PubChem[1]
Molecular Weight	130.23 g/mol	PubChem[1]
Density	0.835 g/mL	Stenutz[3]
Refractive Index	1.431	Stenutz[3]
Molecular Refractive Power	40.37 mL/mol	Stenutz[3]
Molar Volume	156.0 mL/mol	Stenutz[3]
CAS Number	10524-70-6	NIST WebBook[2]

Experimental Protocols

While specific, detailed experimental protocols for novel applications of **3,3-Dimethyl-1-hexanol** are often proprietary or published within specific research articles, a general methodology for its synthesis can be outlined based on common organic chemistry principles. A plausible synthetic route would involve the Grignard reaction, a robust method for forming carbon-carbon bonds.

Synthesis of **3,3-Dimethyl-1-hexanol** via Grignard Reaction

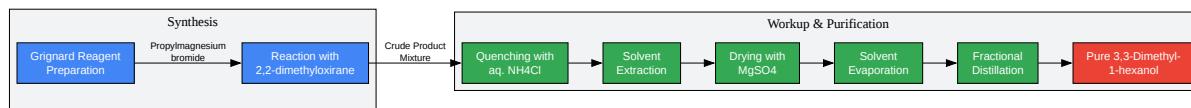
Objective: To synthesize **3,3-Dimethyl-1-hexanol** from a suitable Grignard reagent and an epoxide.

Materials:

- 1-bromopropane
- Magnesium turnings
- Dry diethyl ether
- 2,2-dimethyloxirane
- Saturated aqueous ammonium chloride (NH4Cl) solution

- Anhydrous magnesium sulfate (MgSO₄)
- Distillation apparatus
- Standard glassware for inert atmosphere reactions

Procedure:


- Preparation of the Grignard Reagent (Propylmagnesium bromide):
 - All glassware must be thoroughly dried to exclude moisture.
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and dry diethyl ether.
 - Slowly add a solution of 1-bromopropane in dry diethyl ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
 - Maintain the reaction at a gentle reflux until all the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
- Reaction with Epoxide:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of 2,2-dimethyloxirane in dry diethyl ether to the cooled Grignard reagent. This reaction is also exothermic and the temperature should be carefully controlled.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
- Workup and Purification:
 - Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

- Separate the organic layer (diethyl ether) from the aqueous layer using a separatory funnel.
- Extract the aqueous layer with two additional portions of diethyl ether to recover any dissolved product.
- Combine all organic extracts and dry them over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the diethyl ether solvent using a rotary evaporator.
- The crude product can then be purified by fractional distillation under reduced pressure to yield pure **3,3-Dimethyl-1-hexanol**.

Characterization: The identity and purity of the synthesized **3,3-Dimethyl-1-hexanol** can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethyl-1-hexanol | C8H18O | CID 21893706 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-dimethyl-1-hexanol [webbook.nist.gov]
- 3. 3,3-dimethyl-1-hexanol [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078353#iupac-name-and-synonyms-for-3-3-dimethyl-1-hexanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com